molecular formula C7H13NO B6603000 rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol CAS No. 1341036-78-9

rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol

Cat. No.: B6603000
CAS No.: 1341036-78-9
M. Wt: 127.18 g/mol
InChI Key: BINFFXLFEOUHQZ-QYNIQEEDSA-N
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Description

rac-[(1R,5R,6R)-3-azabicyclo[320]heptan-6-yl]methanol is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol typically involves the formation of the azabicyclo structure followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azabicyclo structures and methanol derivatives, such as:

Uniqueness

rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol is unique due to its specific bicyclic structure and the presence of both an azabicyclo and methanol group. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

1341036-78-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1S,5S,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol

InChI

InChI=1S/C7H13NO/c9-4-6-1-5-2-8-3-7(5)6/h5-9H,1-4H2/t5-,6-,7+/m1/s1

InChI Key

BINFFXLFEOUHQZ-QYNIQEEDSA-N

SMILES

C1C2CNCC2C1CO

Isomeric SMILES

C1[C@@H]2CNC[C@@H]2[C@H]1CO

Canonical SMILES

C1C2CNCC2C1CO

Origin of Product

United States

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